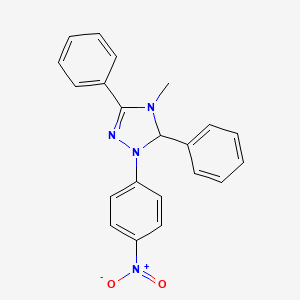
4-Methyl-1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a nitrophenyl group, and two phenyl groups attached to the triazole ring
Preparation Methods
The synthesis of 4-Methyl-1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
4-Methyl-1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation to form the corresponding amine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazole include other triazole derivatives such as:
1,2,4-Triazole: The parent compound with a simpler structure.
3,5-Diphenyl-1,2,4-triazole: Lacks the methyl and nitrophenyl groups.
4-Nitrophenyl-1,2,4-triazole: Contains the nitrophenyl group but lacks the methyl and diphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
89547-06-8 |
|---|---|
Molecular Formula |
C21H18N4O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-3,5-diphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C21H18N4O2/c1-23-20(16-8-4-2-5-9-16)22-24(21(23)17-10-6-3-7-11-17)18-12-14-19(15-13-18)25(26)27/h2-15,21H,1H3 |
InChI Key |
MTETZQRTUYUYPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















